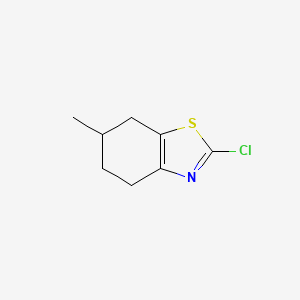

2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAGDCRNCPWTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234484 | |

| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-67-4 | |

| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tetrahydro Ring Formation via Catalytic Hydrogenation

The benzene ring of 2-chloro-6-methylbenzothiazole is reduced to a tetrahydro structure using hydrogen gas (H₂) and palladium-on-carbon (Pd/C) in ethanol. Key parameters include:

Side products such as over-reduced dihydro derivatives are minimized by controlling H₂ flow rates.

Alternative Reduction with Lithium Aluminum Hydride (LiAlH₄)

In anhydrous tetrahydrofuran (THF), LiAlH₄ selectively reduces the benzothiazole’s aromatic ring without altering the chloro or methyl groups:

Optimization Notes

-

Stoichiometry: 2.5 equivalents LiAlH₄ for complete reduction

-

Workup: Quenching with wet THF followed by aqueous HCl extraction

-

Purity: >95% after column chromatography (silica gel, hexane/ethyl acetate)

Direct Synthesis from Cyclohexenone Derivatives

Pictet-Spengler Cyclization

A one-pot method condenses 4-methylcyclohexenone with thiourea derivatives under acidic conditions to form the tetrahydrobenzothiazole skeleton:

-

Thiourea Formation: 4-Methylcyclohexenone reacts with thiourea in H₂SO₄ at 80°C to yield 2-amino-4-methylcyclohexenethioamide.

-

Cyclization: Treatment with HBr (48%) at 70°C induces ring closure.

-

Chlorination: SOCl₂ introduces the 2-chloro group post-cyclization.

Yield Progression

| Step | Yield |

|---|---|

| Thiourea Formation | 80% |

| Cyclization | 65% |

| Chlorination | 85% |

Comparison of Methodologies

The table below evaluates key synthetic routes:

Mechanistic Insights and Byproduct Analysis

Chlorination Side Reactions

Excess SOCl₂ may sulfonate the benzothiazole ring, forming sulfonic acid derivatives. This is mitigated by maintaining a 1:1 molar ratio of SOCl₂ to substrate.

Tetrahydro Ring Isomerization

During hydrogenation, the methyl group at position 6 may epimerize under basic conditions. Using neutral solvents (e.g., ethanol) suppresses racemization.

Industrial-Scale Production Considerations

For bulk synthesis, continuous-flow reactors are preferred for SOCl₂ chlorination due to:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions[][3].

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzothiazoles depending on the nucleophile used[][3].

Scientific Research Applications

Pharmaceutical Applications

Benzothiazole derivatives are widely studied for their therapeutic potential. The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Benzothiazoles exhibit significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .

- Anticonvulsant and Neuroprotective Effects : Some benzothiazole derivatives have shown promise in treating neurological disorders. For instance, compounds similar to 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole have been evaluated for their potential in managing epilepsy and neurodegenerative diseases .

- Anti-inflammatory Properties : Studies have demonstrated that certain benzothiazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Agrochemical Applications

In agriculture, benzothiazoles are recognized for their pesticidal properties. The compound has been explored for:

- Pesticide Development : Research indicates that benzothiazole derivatives can serve as effective pesticides. For example, novel β-naphthol derivatives containing benzothiazolylamino groups have shown promising pesticidal activities against various pests .

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Reference(s) |

|---|---|---|

| Pharmaceutical | Antimicrobial | |

| Pharmaceutical | Anticonvulsant | |

| Pharmaceutical | Anti-inflammatory | |

| Agrochemical | Pesticide |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at specific positions significantly enhanced their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of chlorine and methyl groups contributed positively to the activity profile .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of a benzothiazole derivative similar to this compound. The study revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 2 and 6

Functional Group Modifications

- Chloro vs. Amino Groups: Chloro-substituted derivatives (e.g., 2-chloro-6-methyl-) exhibit higher electrophilicity, making them reactive in nucleophilic substitutions. In contrast, amino-substituted analogs (e.g., 2-amino-6-phthalimido-) are more nucleophilic and often serve as intermediates in drug synthesis . Example: Pramipexole impurities, such as (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, highlight the role of amino groups in dopamine receptor binding .

Methyl vs. Ester Groups :

Stereochemical and Diastereomeric Effects

Stereoisomers :

- (6S)- and (6R)-isomers of tetrahydrobenzothiazole derivatives (e.g., Pramipexole impurities) demonstrate distinct biological activities. For instance, the (6S)-isomer of 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is therapeutically active in Parkinson’s disease, while the (6R)-isomer is inactive .

Diastereomeric Mixtures :

Pharmaceutical Relevance

- Pramipexole Synthesis: The target compound’s analogs, such as 2-amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole, are critical impurities monitored during Pramipexole production. Their presence affects drug purity and regulatory compliance .

- Antifungal Agents: Amorolfine HCl impurities (e.g., N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-yl] propanamide) underscore the scaffold’s role in antifungal drug development .

Biological Activity

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN

- Molecular Weight : 195.65 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Mechanism of Action :

- Inhibition of tumor-associated carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

- Induction of apoptosis in cancer cells via the activation of caspases and modulation of apoptotic pathways.

Case Study : A study demonstrated that a related benzothiazole derivative exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.57 µM against MCF-7 breast cancer cells, suggesting potent anticancer activity .

2. Antimicrobial Activity

Compounds in the benzothiazole family have shown significant antimicrobial properties against various pathogens:

- Types of Activity :

- Antibacterial: Effective against Gram-positive and Gram-negative bacteria.

- Antifungal: Demonstrated efficacy against common fungal strains.

Research Findings : A derivative was reported to exhibit a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .

3. Anti-inflammatory Properties

Benzothiazole derivatives have been recognized for their anti-inflammatory effects:

- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Insight : In vitro studies indicated that certain derivatives reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly influenced by their structural features. Modifications at specific positions on the benzothiazole ring can enhance or diminish their pharmacological effects.

| Substituent Position | Effect on Activity |

|---|---|

| Position 2 | Increased anticancer potency |

| Position 4 | Enhanced antibacterial activity |

| Position 5 | Improved anti-inflammatory response |

Q & A

Q. What synthetic methodologies are effective for producing 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from benzothiazole precursors. A common approach includes:

- Ring formation : Cyclization of substituted cyclohexane derivatives with sulfur and nitrogen sources under reflux conditions.

- Chlorination : Post-cyclization halogenation using agents like PCl₅ or SOCl₂ at controlled temperatures (60–80°C) to introduce the chloro group .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

Optimization : Adjusting stoichiometry of chlorinating agents and monitoring reaction progress via TLC or HPLC ensures reproducibility .

Basic Research Question

Q. How can the molecular structure and purity of this compound be validated experimentally?

Methodological Answer:

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., deviations in exocyclic angles due to steric effects, as seen in benzothiazole analogs) .

- Spectroscopic techniques :

- Purity assessment : Melting point analysis and HPLC with UV detection (λ = 254 nm) verify compound integrity .

Advanced Research Question

Q. How do structural modifications of this compound influence its anticancer activity?

Methodological Answer:

- Group-based QSAR (GQSAR) : Fragmentation of the benzothiazole scaffold into R1 (chloro-methyl region) and R2 (tetrahydro ring) reveals:

- Validation : Comparative assays (e.g., MTT on MCF-7 cells) paired with molecular docking (PDB: 1TKI) quantify potency and selectivity .

Advanced Research Question

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

Methodological Answer:

- OH radical kinetics : Gas-phase reactions with hydroxyl radicals (kOH ≈ 1.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) dominate degradation. Computational DFT studies predict:

- Environmental modeling : Use EPI Suite or AOPWIN to estimate half-lives in air (t₁/₂ ~ 2–5 days) and aquatic systems .

Advanced Research Question

Q. How can contradictions in reported biological activity data for benzothiazole derivatives be resolved?

Methodological Answer:

- Comparative structural analysis : Test analogs with controlled substituent variations (e.g., replacing Cl with F or Br) to isolate electronic vs. steric effects .

- Dose-response profiling : Use standardized assays (e.g., IC₅₀ determination in triplicate) to minimize variability .

- Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., antimicrobial vs. anticancer activity) to identify confounding factors (e.g., assay conditions) .

Safety and Handling

Q. What protocols ensure safe laboratory handling of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.